
N~1~-(2-Nitrophenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitro-phenyl)-m-phenylenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phenylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitro-phenyl)-m-phenylenediamine typically involves the nitration of m-phenylenediamine followed by a coupling reaction with a nitrobenzene derivative. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of N-(2-nitro-phenyl)-m-phenylenediamine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitro-phenyl)-m-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: Formation of N-(2-amino-phenyl)-m-phenylenediamine.
Electrophilic Substitution: Formation of various substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Formation of substituted aromatic amines.
Scientific Research Applications
N-(2-nitro-phenyl)-m-phenylenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-nitro-phenyl)-m-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-phenyl)-m-phenylenediamine
- N-(2-chloro-phenyl)-m-phenylenediamine
- N-(2-methyl-phenyl)-m-phenylenediamine
Uniqueness
N-(2-nitro-phenyl)-m-phenylenediamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or modified, providing a versatile platform for the synthesis of various derivatives with tailored properties. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
54381-15-6 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-N-(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H,13H2 |
InChI Key |
BHLJEAQVVPFRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)

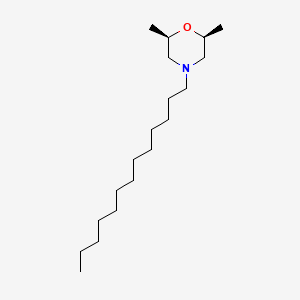


![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
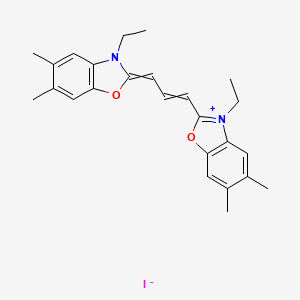
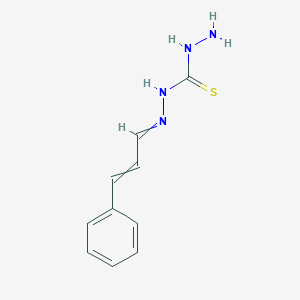
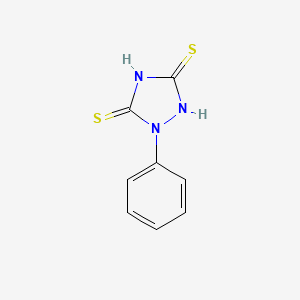
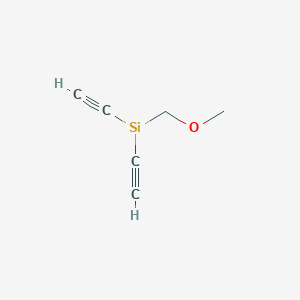
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)

